Eprotirome

Overview

Description

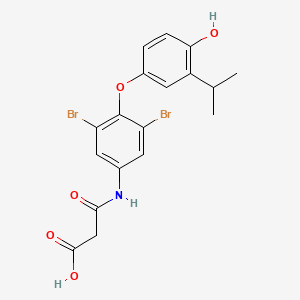

Eprotirome (KB2115) is a liver-selective thyromimetic compound designed to activate thyroid hormone receptor beta (TRβ) in hepatocytes, mimicking the lipid-lowering effects of thyroid hormones (TH) while avoiding systemic toxicity. Its structure features two bromine atoms, an isopropyl group, and a 3-amino-3-oxopropanoic acid side chain (Fig. 1), which confer hepatic specificity by limiting uptake in non-liver tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions: Eprotirome, chemically known as 2-({3,5-Dibromo-4-[4-hydroxy-3-(propan-2-yl)phenoxy]phenyl}carbamoyl)acetic acid, is synthesized through a multi-step process. The synthesis involves the bromination of phenol derivatives, followed by etherification and subsequent amidation reactions. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: Eprotirome undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups present in this compound, potentially altering its pharmacological properties.

Substitution: Halogen substitution reactions can occur, particularly involving the bromine atoms in the compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Halogen exchange reactions can be facilitated using reagents like sodium iodide in acetone.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.

Scientific Research Applications

Introduction to Eprotirome

This compound is a liver-selective thyroid hormone receptor agonist developed primarily for the treatment of dyslipidemia, particularly in patients with familial hypercholesterolemia and those who do not achieve adequate cholesterol control with standard statin therapy. This compound has garnered attention due to its potential to lower low-density lipoprotein cholesterol levels while minimizing systemic side effects commonly associated with thyroid hormone treatments.

Dyslipidemia Management

This compound has been extensively studied for its efficacy in managing dyslipidemia, especially in patients with familial hypercholesterolemia.

- Clinical Trials : In a phase 3 clinical trial involving 236 patients, this compound was administered at doses of 50 μg and 100 μg alongside conventional statin therapy. The results indicated a significant reduction in LDL cholesterol levels—by 12% and 22%, respectively, compared to placebo. However, the study was prematurely terminated due to concerns over cartilage damage observed in animal studies .

- Long-term Efficacy : A previous phase IIa study reported that this compound could induce a LDL cholesterol reduction of 25-30% in dyslipidemic patients when used as an adjunct to statin therapy .

Potential for Treating Hair Disorders

This compound is also being explored for its potential applications beyond lipid management, specifically in treating hair disorders such as hair loss and graying.

- Mechanism of Action : Research indicates that this compound may prolong the anagen phase of hair growth by enhancing the proliferation of hair matrix keratinocytes and increasing melanin content in hair follicles. This suggests that it could be beneficial for conditions leading to hair loss or graying .

Impact on Other Lipid Parameters

This compound has shown promise in lowering other atherogenic lipoproteins that are not typically influenced by statins, such as triglycerides and lipoprotein(a). A study highlighted that this compound significantly reduced these parameters, suggesting its utility in mixed dyslipidemia cases where statin therapy is insufficient or contraindicated .

Table: Summary of Clinical Findings on this compound

| Study Type | Patient Population | This compound Dose (μg) | LDL Cholesterol Reduction (%) | Additional Findings |

|---|---|---|---|---|

| Phase 3 Trial | 236 patients | 50 | -12% | Increased liver enzymes (AST, ALT) |

| 100 | -22% | Potential liver injury noted | ||

| Phase IIa Study | Dyslipidemic patients | Variable | 25-30% | Safe adjunct to statins |

| Hair Growth Study | Human hair follicles | N/A | N/A | Prolonged anagen phase; increased melanin content |

Safety Profile

Despite its efficacy, this compound's safety profile raises concerns. The phase 3 trial noted significant elevations in liver enzymes (aspartate aminotransferase and alanine aminotransferase), leading to treatment discontinuation for some participants. These findings underscore the need for careful monitoring of liver function during this compound therapy .

Mechanism of Action

Eprotirome exerts its effects by selectively stimulating thyroid hormone receptors, particularly the thyroid hormone receptor beta, which is predominantly expressed in the liver. This selective activation leads to increased thyroid hormone activity in the liver, promoting cholesterol metabolism and reducing lipid levels without affecting other tissues such as the heart and bones .

Comparison with Similar Compounds

Mechanism and Clinical Efficacy

Eprotirome lowers cholesterol through TRβ-mediated pathways, independent of LDL receptors. Key effects include:

- Lipid Modulation : Reductions in LDL cholesterol (22–32%), triglycerides (16–33%), apolipoprotein B (ApoB, 21%), and lipoprotein(a) (Lp(a), 27–43%) .

- Liver Selectivity : Minimal activation of cardiac or pituitary TRβ, avoiding tachycardia or TSH suppression .

- Synergy with Statins : In a 12-week phase II trial, this compound combined with statins (simvastatin/atorvastatin) further reduced LDL by 22–32% compared to statins alone .

Clinical Development and Challenges

Despite promising phase II results, this compound’s development was halted during phase III due to:

- Hepatotoxicity : Elevated ALT/AST levels (189% and 114%, respectively) in familial hypercholesterolemia patients .

- Cartilage Toxicity : Observed in canine models after long-term dosing .

Comparison with Similar Thyromimetics

Table 1: Key Thyromimetics in Development

Sobetirome (GC-1)

- Structure : Features a 3′-isopropyl substitution instead of iodine, enhancing TRβ selectivity .

- Efficacy : Reduced LDL by 41% in a 2-week human trial but induced hyperglycemia and insulin resistance, leading to phase I termination .

- Key Difference: Unlike this compound, Sobetirome’s non-liver effects (e.g., brain penetration) contributed to off-target toxicity .

MGL-3196

- Potential: Currently in phase I/II for NAFLD and dyslipidemia, with preliminary data showing LDL-C and ApoB reductions .

KB-141 and MB07811

- KB-141 : Structural modifications in carboxylic acid chain length improved TRβ affinity but lacked clinical advancement .

- MB07811 : Demonstrated additive LDL-lowering effects with statins in primates but remains preclinical .

Mechanistic and Pharmacokinetic Insights

Liver Targeting

This compound’s hepatic uptake involves organic anion-transporting polypeptides (OATPs) and sodium-taurocholate co-transporting polypeptide (SLC10A1).

Lipid Pathways

- PCSK9 Inhibition : Both hyperthyroidism and this compound reduce PCSK9 levels (−17%), enhancing LDL receptor activity .

Biological Activity

Eprotirome, known chemically as KB2115, is a synthetic thyroid hormone analog primarily designed to target the thyroid hormone receptor (TR) β1 in the liver. This compound has garnered attention for its potential in managing dyslipidemia, particularly in lowering low-density lipoprotein (LDL) cholesterol levels. The following sections provide a detailed examination of its biological activity, including mechanisms of action, clinical findings, and safety profiles.

This compound selectively activates TRβ1, which is predominantly expressed in the liver. This selective action is significant because it minimizes the systemic effects typically associated with thyroid hormones, such as increased metabolism and heart rate. The compound's uptake is facilitated by specific transporters, notably the liver-specific bile acid transporter SLC10A1. Research indicates that this compound exhibits a high uptake by SLC10A1, which is Na+-dependent and saturable, with a Michaelis constant of approximately 8 μM .

Clinical Findings

This compound has been evaluated in multiple clinical trials, showcasing its efficacy in reducing LDL cholesterol and other lipid parameters. Below are key findings from various studies:

Phase II Studies

- Study Design : A series of Phase II trials involved 391 patients with dyslipidemia treated with this compound alongside standard therapies like statins or ezetimibe.

- Results : this compound demonstrated a statistically significant reduction in serum LDL cholesterol levels ranging from 14% to 26%, alongside reductions in triglycerides (23%-44%) and lipoprotein(a) (22%-39%) .

Phase III Trials

- Study Overview : A randomized, double-blind, placebo-controlled trial assessed the long-term safety and efficacy of this compound in patients with familial hypercholesterolemia.

- Outcomes : The trial was prematurely terminated due to safety concerns; however, it showed that patients receiving 100 µg of this compound experienced a 22% reduction in LDL cholesterol compared to placebo . Notably, increases in liver enzymes (AST and ALT) were observed, raising concerns about hepatotoxicity.

Safety Profile

The safety profile of this compound has been a critical aspect of its evaluation. While it effectively lowers LDL cholesterol levels, there are significant concerns regarding liver injury:

- Liver Enzyme Elevations : In clinical trials, this compound was associated with marked increases in liver enzymes. For instance, AST levels increased significantly in patients treated with this compound compared to placebo .

- Adverse Events : Some patients experienced severe liver enzyme elevations necessitating discontinuation of treatment. In one study, four patients had to stop due to AST increases between three to six times the upper limit of normal .

Summary of Clinical Data

| Study Type | Patient Population | This compound Dosage | LDL-C Reduction (%) | Liver Enzyme Changes |

|---|---|---|---|---|

| Phase II | Dyslipidemia | 25-100 µg | 14-26% | Mild increases |

| Phase III | Familial Hypercholesterolemia | 50-100 µg | 12-22% | Significant increases |

Q & A

Basic Research Questions

Q. What is the molecular mechanism by which Eprotirome lowers LDL cholesterol, and how does it differ from statins?

this compound acts as a liver-selective thyroid hormone receptor β (TRβ) agonist, increasing hepatic LDL receptor (LDLR) gene expression to enhance LDL cholesterol clearance . Unlike statins, which inhibit HMG-CoA reductase, this compound operates via a TRβ-mediated pathway that also reduces lipoprotein(a) (Lp(a)) levels without directly affecting cholesterol biosynthesis. This mechanism was validated in clinical trials where this compound reduced LDL-C by 23–30% in hypercholesterolemic patients .

Q. How can researchers design experiments to assess this compound’s liver selectivity and avoid extrahepatic thyroid hormone effects?

Focus on tissue-specific uptake studies using radiolabeled this compound (e.g., [¹⁴C]this compound) in animal models, comparing liver vs. non-hepatic tissues (e.g., heart, skeletal muscle). Measure TRβ activation in hepatic cells using luciferase reporter assays and contrast with TRα activity in non-hepatic cells. Clinical studies should monitor serum free T4/T3 and TSH levels to assess pituitary-thyroid axis disruption .

Q. What preclinical models are optimal for evaluating this compound’s lipid-lowering efficacy?

Use murine models of diet-induced hypercholesterolemia or LDLR-deficient mice. Key endpoints include LDL-C, total cholesterol, and apoB levels. For translational relevance, validate findings in non-human primates, which share similar bile acid transport systems (e.g., SLC10A1) .

Advanced Research Questions

Q. How can conflicting data on this compound’s hepatotoxicity in animal models versus human trials be resolved?

In dogs, this compound caused cartilage damage and elevated liver enzymes, halting Phase III trials . To reconcile this with human data (where liver enzyme increases were transient), conduct species-comparative studies on TRβ isoform expression and drug metabolism. Use in vitro hepatocyte models from multiple species to assess toxicity thresholds and mitochondrial dysfunction .

Q. What experimental approaches elucidate the role of SLC10A1 in this compound’s hepatic targeting?

Employ siRNA knockdown or CRISPR-Cas9 to disable SLC10A1 in HepG2 cells, then measure this compound uptake via LC-MS/MS. Compare transport kinetics (e.g., Michaelis-Menten constants) with wild-type cells. Validate in vivo using Slc10a1-knockout mice, though prior studies showed no significant pharmacokinetic differences, suggesting alternative transporters (e.g., OATPs) may compensate .

Q. How should researchers address discrepancies between this compound’s short-term efficacy and long-term safety concerns?

Design longitudinal studies in preclinical models with extended dosing (≥6 months). Monitor biomarkers like serum ALT, bilirubin, and cartilage degradation markers (e.g., collagen type II cleavage products). Combine histological analysis of liver and joint tissues with transcriptomic profiling to identify off-target TR activation .

Q. What statistical methods are appropriate for analyzing this compound’s dual effects on LDL-C and Lp(a)?

Use multivariate regression models to disentangle LDL-C and Lp(a) reductions. In clinical datasets, apply mixed-effects models to account for inter-patient variability in baseline lipid profiles. For mechanistic studies, leverage pathway analysis (e.g., Gene Ontology) of hepatic RNA-seq data to identify TRβ-regulated genes linked to lipoprotein metabolism .

Q. Methodological Guidance

- Experimental Design : Prioritize crossover trials in early-phase human studies to minimize inter-individual variability. For example, the 12-week trial combining this compound with statins used a randomized, placebo-controlled design with repeated lipid measurements .

- Data Interpretation : Address confounding factors like thyroid hormone axis feedback by measuring TSH and free T4/T3 in all studies. Inconsistent results (e.g., Lp(a) reduction in long-term but not short-term trials) may reflect dose-dependent effects .

- Safety Protocols : Include liver elastography and musculoskeletal MRI in preclinical/clinical protocols to detect subclinical toxicity .

Properties

IUPAC Name |

3-[3,5-dibromo-4-(4-hydroxy-3-propan-2-ylphenoxy)anilino]-3-oxopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17Br2NO5/c1-9(2)12-7-11(3-4-15(12)22)26-18-13(19)5-10(6-14(18)20)21-16(23)8-17(24)25/h3-7,9,22H,8H2,1-2H3,(H,21,23)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPCSYAVXDAUHLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)OC2=C(C=C(C=C2Br)NC(=O)CC(=O)O)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Br2NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00189021 | |

| Record name | Eprotirome | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00189021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355129-15-6 | |

| Record name | Eprotirome | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=355129-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eprotirome [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0355129156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eprotirome | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05035 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Eprotirome | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00189021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EPROTIROME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/958AQ7B6R1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.